5-Methyl-2-(1H-pyrrol-1-yl)pyridine
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Overview
Description
5-Methyl-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-bromo-5-methylpyridine with pyrrole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1H-pyrrol-1-yl)pyridine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine or pyrrole derivatives.
Substitution: Substituted pyridine or pyrrole derivatives.
Scientific Research Applications
5-Methyl-2-(1H-pyrrol-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrrol-1-yl)pyridine
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid
Uniqueness
5-Methyl-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical properties and reactivity. Its methyl group at the 5-position of the pyridine ring further enhances its chemical behavior, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methyl-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2/c1-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3 |
InChI Key |
IKPGYBCECAEWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
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